molecular formula C9H15N3S B7475658 3,4-Dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole

3,4-Dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole

Cat. No. B7475658
M. Wt: 197.30 g/mol
InChI Key: GEZRGEYPVMBYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole is a chemical compound that belongs to the family of triazoles. It has been studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3,4-Dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole has various biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing the replication of infectious agents. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-Dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole in lab experiments is its unique properties, which make it a potential drug candidate for the treatment of cancer and infectious diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3,4-Dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole. These include further studies to elucidate its mechanism of action, optimization of its use as a potential drug candidate, and exploration of its potential use as a ligand in coordination chemistry. Additionally, further studies are needed to explore its potential use in other scientific research applications.

Synthesis Methods

The synthesis of 3,4-Dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole can be achieved by various methods, including the reaction of 1,2,4-triazole with 3-methylbut-2-enylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained in good yield after purification.

Scientific Research Applications

3,4-Dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole has been studied for its potential use in various scientific research applications, including as a potential drug candidate for the treatment of cancer and infectious diseases. It has also been studied for its potential use as a ligand in coordination chemistry.

properties

IUPAC Name

3,4-dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-7(2)5-6-13-9-11-10-8(3)12(9)4/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZRGEYPVMBYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.